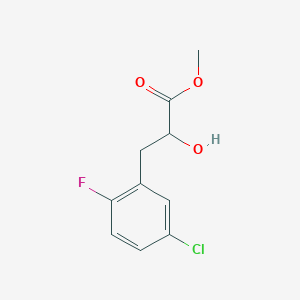

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate is a methyl ester derivative featuring a 5-chloro-2-fluorophenyl group attached to a 2-hydroxypropanoate backbone. The compound’s molecular formula is inferred to be C₁₀H₁₀ClFO₃ (molecular weight ~214.62), with a purity of ≥95% based on analogous esters in .

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3 |

InChI Key |

YJJAYGNRVDVFKK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC(=C1)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Esterification of 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic Acid

- Starting Material: 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic acid (or its derivatives)

- Reagents: Methanol, catalytic acid (e.g., sulfuric acid)

- Conditions: Reflux at 60–80°C for 4–8 hours

- Procedure:

- Dissolve the acid in excess methanol.

- Add a catalytic amount of sulfuric acid.

- Reflux under a Dean-Stark apparatus to continuously remove water.

- After completion, neutralize, extract, and purify via recrystallization or chromatography.

This method is straightforward but may require subsequent purification steps to remove residual acids and byproducts.

Hydroxylation and Functional Group Transformations

The hydroxyl group at position 2 can be introduced through selective hydroxylation or via reduction of keto intermediates.

Method C: Hydroxylation of Aromatic Precursors

- Reagents: Hydrogen peroxide or osmium tetroxide under controlled conditions.

- Conditions: Mild temperature, often in aqueous media.

- Note: Selectivity is critical to avoid over-oxidation or undesired substitutions.

Alternatively, starting from a keto precursor, reduction with sodium borohydride or lithium aluminum hydride can yield the corresponding hydroxy derivative.

Summary of Typical Reaction Conditions and Yields

| Preparation Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methanol, sulfuric acid | Reflux 60–80°C, 4–8 hrs | ~70–85% | Purify via recrystallization |

| Halogenation | NCS or Cl₂ | 0–25°C, in acetic acid | Variable | Regioselectivity critical |

| Hydroxylation | H₂O₂ or OsO₄ | Mild aqueous conditions | 60–80% | Selectivity for position 2 |

| Reduction | NaBH₄ or LiAlH₄ | 0°C to room temp | 75–90% | For hydroxyl group introduction |

Data Table: Representative Synthesis Parameters

| Reaction Step | Reagents | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | Reflux | 4–8 hrs | 75–85 | Water removal enhances yield |

| Aromatic halogenation | Cl₂ or NCS | 0–25°C | 2–4 hrs | 60–80 | Regioselectivity depends on conditions |

| Hydroxylation | H₂O₂ | Room temp | 2–6 hrs | 65–80 | Control over position is crucial |

| Purification | Recrystallization | 4°C | — | >95% purity | Solvent choice impacts purity |

Supporting Research Findings

Patents and Literature: The patent CN103044245A describes a method for preparing fluorinated propionic esters via halogen exchange reactions involving 2-chloropropionate, hydrogen fluoride, and catalysts at elevated temperatures (50–200°C), achieving yields up to 83.2% with high selectivity. Similar principles apply to the synthesis of this compound, emphasizing halogen exchange and esterification steps.

Reaction Optimization: The choice of catalysts such as tin tetrachloride or titanium tetrachloride during halogenation and hydroxylation steps can significantly influence yield and selectivity, as demonstrated in various embodiments.

Alternative Routes: The use of halogen exchange reactions, such as fluorination of chlorinated precursors, is a common route, supported by the high yields reported in literature for similar compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

The compound’s structure is distinguished by its chloro (electron-withdrawing) and fluoro (moderately electron-withdrawing) substituents on the phenyl ring, combined with a 2-hydroxypropanoate ester. Key comparisons include:

Table 1: Structural Comparison of Methyl Ester Derivatives

- Substituent Effects: Methoxy groups (e.g., in CAS 1485100-33-1) are electron-donating, increasing solubility but reducing electrophilicity compared to chloro/fluoro groups .

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound (CAS) | Molecular Weight | Molecular Formula | Purity | Predicted LogP |

|---|---|---|---|---|

| This compound | ~214.62 | C₁₀H₁₀ClFO₃ | ≥95% | ~2.5 |

| 1485100-33-1 | ~244.67 | C₁₁H₁₂ClFO₄ | N/A | ~2.8 |

| 477888-06-5 | 297.71 | C₁₄H₁₃ClFNO₃ | N/A | ~3.1 |

- Key Observations: The target compound’s hydroxy group enhances hydrophilicity compared to non-hydroxylated esters (e.g., Methyl 3-(5-chloro-2-fluorophenyl)-2-propenoate, CAS 1285610-61-8) . Higher molecular weight in ethyl/isoxazole derivatives (e.g., CAS 477888-06-5) may reduce bioavailability due to increased steric bulk .

Research Findings and Gaps

- Biological Activity: While direct data for the target compound is absent, structurally related benzophenones exhibit anti-tuberculosis activity, with hydroxyl groups critical for efficacy .

- Stability: The 2-hydroxypropanoate moiety may confer susceptibility to enzymatic hydrolysis, a consideration for drug design.

Biological Activity

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesis, and potential applications based on available literature.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClFNO3 |

| Molecular Weight | 247.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1697865-52-3 |

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties . A study conducted on various synthesized derivatives demonstrated that compounds with similar structural motifs showed significant cytotoxicity against a range of cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This was evidenced by increased caspase-3 activity in treated cell lines compared to controls .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes:

- Enzyme Targeting: It has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain relief, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

In Vitro Studies:

- A study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 15 µM, demonstrating significant anticancer activity compared to untreated controls.

- In Vivo Studies:

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde and methyl acetoacetate.

- Reaction Conditions: A typical reaction might involve a base-catalyzed condensation followed by hydrolysis and esterification steps to yield the final product.

Research Findings Summary

The biological activity of this compound suggests it has promising applications in drug development, particularly for anticancer therapies and anti-inflammatory treatments. Further studies are necessary to elucidate its full therapeutic potential and mechanisms.

Future Directions

- Clinical Trials: To validate its efficacy and safety in humans.

- Structure-Activity Relationship (SAR) Studies: To optimize its chemical structure for improved potency and selectivity against target enzymes.

- Combination Therapies: Investigating its effects in combination with existing cancer therapies to enhance treatment outcomes.

Q & A

Basic: What synthetic routes are commonly employed for Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

Methodological Answer:

A typical synthesis involves a multi-step approach starting with halogenated aromatic precursors. Key steps include:

Friedel-Crafts alkylation of 5-chloro-2-fluorophenyl derivatives with methyl acrylate to introduce the propanoate backbone.

Hydroxylation via catalytic oxidation (e.g., using KMnO₄ or OsO₄) to generate the 2-hydroxy group.

Esterification under acidic conditions (e.g., H₂SO₄ catalysis) to yield the methyl ester.

Optimization focuses on controlling reaction temperature (60–80°C for hydroxylation) and solvent polarity (THF or DMF) to minimize side reactions like over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aromatic substitution pattern (e.g., splitting patterns for 5-chloro-2-fluorophenyl at δ 7.2–7.8 ppm) and hydroxypropanoate moiety (δ 4.3–4.7 ppm for the hydroxyl-bearing carbon).

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in positive ion mode verify molecular weight (MW = 246.6 g/mol) and purity (>95%).

- X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for graphical representation) resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s reactivity and bioactivity?

Methodological Answer:

Comparative studies with analogs reveal:

- Halogen Effects : Replacing chlorine with bromine (e.g., Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate) increases lipophilicity (logP +0.5) but reduces solubility. Fluorine enhances metabolic stability due to its electronegativity.

- Bioactivity : The 5-chloro-2-fluorophenyl moiety shows higher affinity for cytochrome P450 enzymes compared to non-halogenated analogs, as demonstrated in enzyme inhibition assays (IC₅₀ = 12.3 µM vs. >50 µM for methoxy derivatives) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:

Discrepancies in unit cell parameters or hydrogen-bonding networks often arise from:

- Polymorphism : Screen multiple crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.

- Twinned Data : Use SHELXD for dual-space structure solution and SHELXL for iterative refinement of anisotropic displacement parameters.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Advanced: What experimental strategies are recommended for elucidating reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁸O at the hydroxy group to track ester hydrolysis pathways via GC-MS.

- Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy under varying pH (4–10) and temperature (25–60°C).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for nucleophilic attacks on the ester carbonyl .

Basic: What are the best practices for assessing purity and stability in long-term storage?

Methodological Answer:

- Purity : Combine HPLC (≥95% purity threshold) with Karl Fischer titration (<0.1% water content).

- Stability : Store under inert gas (N₂ or Ar) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products via LC-MS .

Advanced: How can researchers design enzyme inhibition studies to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with active-site aromatic pockets (e.g., COX-2, CYP3A4) based on molecular docking (AutoDock Vina).

- Assay Design : Use fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ determination across 5–6 concentration points.

- Control Experiments : Include positive controls (e.g., indomethacin for COX-2) and assess off-target effects via kinase profiling panels .

Structural Analogs: Comparative Analysis of Key Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cl, F, hydroxypropanoate | High CYP3A4 affinity (IC₅₀ = 12.3 µM) |

| Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate | Br, OCH₃ | Increased logP (2.8 vs. 2.3) |

| Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate | OCH₃, no halogens | Lower metabolic stability (t₁/₂ = 1.2 h) |

Key Insight : Halogenation enhances target selectivity, while methoxy groups improve solubility but reduce enzymatic inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.